molecular formula C9H16N4O3 B141357 Glycinamide, glycyl-L-prolyl- CAS No. 141497-12-3

Glycinamide, glycyl-L-prolyl-

Cat. No. B141357
CAS RN: 141497-12-3
M. Wt: 228.25 g/mol
InChI Key: JWWLMJFURJYNEX-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-prolyl-glycine amide involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of glycine, followed by the coupling of proline and another glycine residue. The final step involves the deprotection of the amino group to yield the desired peptide .

Industrial Production Methods

Industrial production of glycyl-prolyl-glycine amide can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

Glycyl-prolyl-glycine amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and activity .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with enhanced antiviral activity and stability. For instance, the oxidation of glycyl-prolyl-glycine amide can lead to the formation of disulfide bonds, which stabilize the peptide structure .

Scientific Research Applications

Glycyl-prolyl-glycine amide has been extensively studied for its antiviral properties. It has shown efficacy in inhibiting the replication of HIV-1 by targeting the viral envelope glycoprotein (Env). This compound has also been investigated for its potential use in treating other viral infections and immune system diseases .

In addition to its antiviral applications, glycyl-prolyl-glycine amide has been studied for its role in protein folding and stability. It has been used as a model peptide to investigate the effects of ion-peptide interactions on peptide conformation and stability .

Mechanism of Action

Glycyl-prolyl-glycine amide exerts its antiviral effects by targeting the viral envelope glycoprotein (Env) of HIV-1. The compound is metabolized to α-hydroxy-glycineamide (αHGA), which interferes with the maturation of the Env precursor protein gp160. This disruption leads to the degradation of gp160 through the endoplasmic reticulum-associated protein degradation (ERAD) pathway, resulting in the production of fusion-incompetent HIV-1 particles .

Comparison with Similar Compounds

Glycyl-prolyl-glycine amide is unique in its ability to target the viral envelope glycoprotein (Env) of HIV-1. Similar compounds include other antiviral peptides and small molecules that target different stages of the viral replication cycle. For instance, peptides like enfuvirtide target the fusion process of HIV-1, while small molecules like reverse transcriptase inhibitors target the viral replication process .

List of Similar Compounds

  • Enfuvirtide
  • Reverse transcriptase inhibitors (e.g., zidovudine, lamivudine)
  • Protease inhibitors (e.g., ritonavir, lopinavir)
  • Integrase inhibitors (e.g., raltegravir, dolutegravir)

Conclusion

Glycyl-prolyl-glycine amide is a promising antiviral peptide with unique properties that make it effective against HIV-1. Its ability to disrupt the maturation of the viral envelope glycoprotein (Env) sets it apart from other antiviral compounds. Continued research on this compound may lead to new therapeutic strategies for treating viral infections and immune system diseases.

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14/h6H,1-5,10H2,(H2,11,14)(H,12,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWLMJFURJYNEX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141497-12-3
Record name Glycinamide, glycyl-prolyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141497123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCINAMIDE, GLYCYL-PROLYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73GV270Z6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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